molecular formula C13H16N2O4 B15221141 (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15221141
M. Wt: 264.28 g/mol
InChI Key: ZQGCSLSUFLMTOP-MNOVXSKESA-N
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Description

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that features a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxylic acid group, followed by the introduction of the benzyloxycarbonyl group. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material. The hydroxyl group is first protected, and then the amino group is introduced through a series of reactions involving reagents such as benzyl chloroformate and ammonia .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers and derivatives .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(2S,4R)-4-amino-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11+/m1/s1

InChI Key

ZQGCSLSUFLMTOP-MNOVXSKESA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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